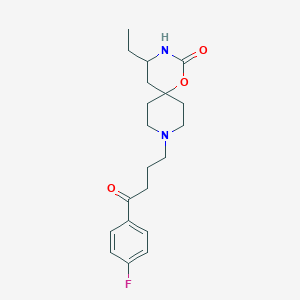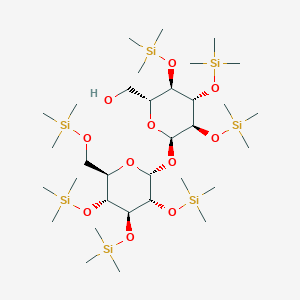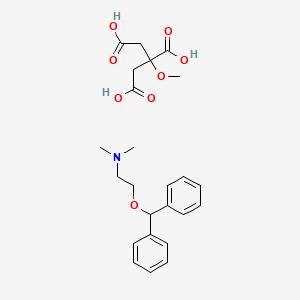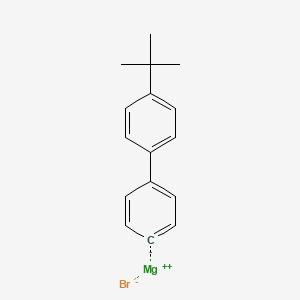
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is a complex organomagnesium compound. It is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a cyclopentyloxy group and a methoxybenzene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide typically involves the reaction of magnesium turnings with 1-cyclopentyloxy-2-methoxybenzene-5-bromide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium surface. The mixture is then refluxed until the magnesium is completely consumed .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents include carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Major Products
The major products formed from these reactions are alcohols, alkanes, and other substituted organic compounds, depending on the specific reactants used.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
Wirkmechanismus
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is crucial for its role in forming carbon-carbon bonds in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Methylmagnesium Bromide: A smaller Grignard reagent used for similar purposes.
Uniqueness
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is unique due to its bulky cyclopentyloxy and methoxybenzene groups, which can provide steric hindrance and influence the selectivity of reactions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of chemical research and industrial applications.
Eigenschaften
Molekularformel |
C12H15BrMgO2 |
|---|---|
Molekulargewicht |
295.46 g/mol |
IUPAC-Name |
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C12H15O2.BrH.Mg/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SACXYCSJWDRNPB-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



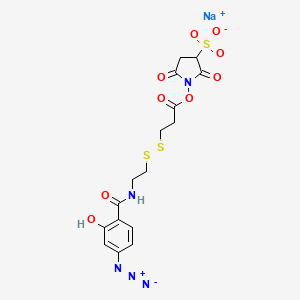

![N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide](/img/structure/B13415204.png)
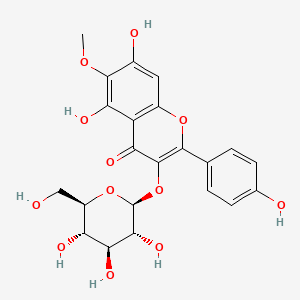
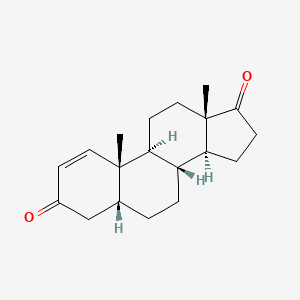

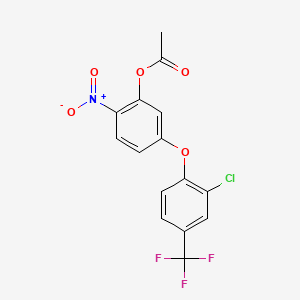

![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
